3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is an organic compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol . This compound features a pyridine ring substituted with a methyl group at the 3-position and an amine group at the 2-position, along with a tosylated pyrrolidine ring at the 5-position. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The tosylation of pyrrolidine is achieved by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Substitution on the Pyridine Ring: The tosylated pyrrolidine is then introduced to the pyridine ring through a nucleophilic substitution reaction, where the tosylated pyrrolidine acts as a nucleophile attacking the 5-position of the pyridine ring.
Introduction of the Methyl and Amine Groups: The methyl group is introduced at the 3-position of the pyridine ring through a Friedel-Crafts alkylation reaction, and the amine group is introduced at the 2-position through an amination reaction.
Industrial Production Methods
the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives or de-tosylated products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(1-pyrrolidinyl)pyridin-2-amine: Similar structure but lacks the tosyl group.
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Similar structure but lacks the amine group at the 2-position.
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosylated pyrrolidine ring and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-12-5-7-15(8-6-12)23(21,22)20-9-3-4-16(20)14-10-13(2)17(18)19-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19) |
InChI Key |
MHNOGHXHOLUDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N |
Origin of Product |
United States |
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